molecular formula C13H13NO2 B1341360 8-Ethyl-2-methylquinoline-3-carboxylic acid CAS No. 948291-31-4

8-Ethyl-2-methylquinoline-3-carboxylic acid

Cat. No.: B1341360
CAS No.: 948291-31-4
M. Wt: 215.25 g/mol
InChI Key: JJAMEZAXWWLCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other alkylation methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

8-Ethyl-2-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethylquinoline-3-carboxylic acid
  • 6-Ethyl-2-methylquinoline-3-carboxylic acid
  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 5-Chloro-8-methylquinoline-3-carboxylic acid
  • 7-Chloro-8-methylquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid

Uniqueness

8-Ethyl-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-ethyl-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAMEZAXWWLCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589186
Record name 8-Ethyl-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-31-4
Record name 8-Ethyl-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.